
1,3,5-Trichloronaphthalene
Overview
Description
1,3,5-Trichloronaphthalene is an organic compound belonging to the class of chloronaphthalenes. It is characterized by the presence of three chlorine atoms attached to the naphthalene ring at the 1, 3, and 5 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific and industrial applications.
Preparation Methods
1,3,5-Trichloronaphthalene can be synthesized through several methods. One common synthetic route involves the chlorination of naphthalene. This process typically requires the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions on the naphthalene ring .
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully optimized to achieve the desired outcome .
Chemical Reactions Analysis
1,3,5-Trichloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include sodium hydroxide, potassium hydroxide, and various nucleophiles.
Oxidation Reactions: this compound can be oxidized to form corresponding naphthoquinones. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used in these reactions.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully dechlorinated naphthalene derivatives.
Scientific Research Applications
1,3,5-Trichloronaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers study the biological effects of this compound to understand its potential impact on living organisms. This includes its toxicity, bioaccumulation, and environmental persistence.
Medicine: While not commonly used in pharmaceuticals, its derivatives are investigated for potential therapeutic applications.
Industry: this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1,3,5-Trichloronaphthalene involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, potentially disrupting their normal function. The chlorine atoms in the compound contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This can lead to alterations in cellular processes and metabolic pathways .
Comparison with Similar Compounds
1,3,5-Trichloronaphthalene can be compared with other polychlorinated naphthalenes, such as:
- 1,2,3-Trichloronaphthalene
- 1,2,4-Trichloronaphthalene
- 1,2,5-Trichloronaphthalene
- 1,2,6-Trichloronaphthalene
These compounds share similar structural features but differ in the positions of the chlorine atoms on the naphthalene ring. The unique arrangement of chlorine atoms in this compound imparts distinct chemical and physical properties, influencing its reactivity and applications .
Properties
IUPAC Name |
1,3,5-trichloronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3/c11-6-4-8-7(10(13)5-6)2-1-3-9(8)12/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHZYPCCEISGSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Cl)Cl)C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872600 | |
| Record name | 1,3,5-Trichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51570-43-5 | |
| Record name | Naphthalene, 1,3,5-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051570435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Trichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



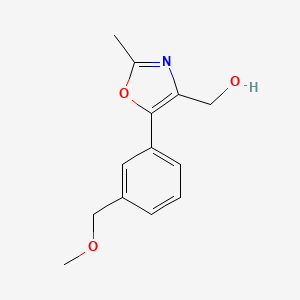

![4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B13942718.png)
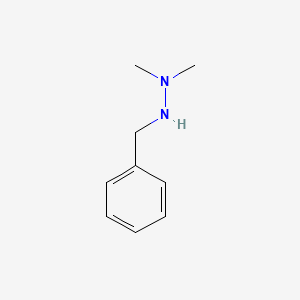

![4-[Amino(phenyl)methyl]-2-methylaniline](/img/structure/B13942738.png)
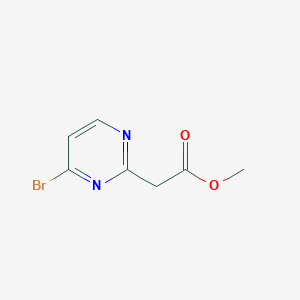

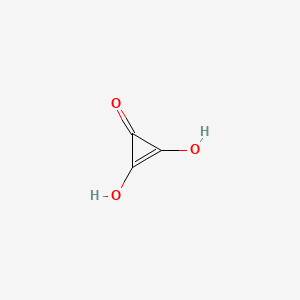
![Tert-butyl 3-[4-({[3-(methoxycarbonyl)-2-nitrophenyl]methylene}amino)phenyl]piperidine-1-carboxylate](/img/structure/B13942757.png)
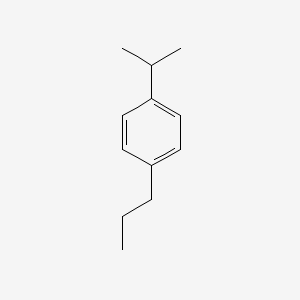

![2-Methylimidazo[5,1-b]thiazole](/img/structure/B13942786.png)
